3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid
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Overview
Description
3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole and 1,2-oxazole share structural similarities.
Isoxazole Derivatives: Isoxazole compounds have a similar five-membered ring structure but with different positioning of the nitrogen and oxygen atoms.
Uniqueness
3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid is unique due to its specific structural arrangement and the presence of the naphthalene moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
917910-61-3 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(7-hydroxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H13NO4/c16-9-2-4-10-8(7-9)1-3-11-12(5-6-13(17)18)15-19-14(10)11/h2,4,7,16H,1,3,5-6H2,(H,17,18) |
InChI Key |
APMRZXPWVCCDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)ON=C2CCC(=O)O |
Origin of Product |
United States |
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